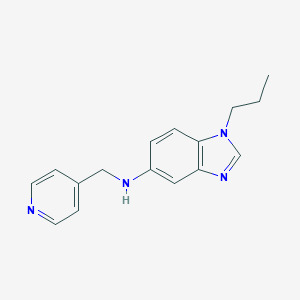![molecular formula C28H34N2O4 B379429 (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379429.png)
(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of indole, azepane, and propenone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of functional group transformations to introduce the azepane and propenone moieties. Key steps may include:
N-alkylation: Introduction of the azepane ring through an alkylation reaction.
Hydroxylation: Addition of a hydroxyl group to the propyl chain.
Condensation: Formation of the propenone structure through a condensation reaction with the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
化学反応の分析
Types of Reactions
(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The propenone moiety can be reduced to a saturated ketone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Electrophilic aromatic substitution using reagents like Br2 (Bromine) or NO2+ (Nitronium ion).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated ketone.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学的研究の応用
(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity. The propenone structure can participate in Michael addition reactions, potentially leading to covalent modification of target proteins.
類似化合物との比較
Similar Compounds
- 3-{1-[3-(1-piperidinyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 3-{1-[3-(1-morpholinyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
The presence of the azepane ring in (2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from similar compounds with piperidine or morpholine rings. This structural difference can lead to variations in biological activity and chemical reactivity, making it a unique compound for specific applications.
特性
分子式 |
C28H34N2O4 |
|---|---|
分子量 |
462.6g/mol |
IUPAC名 |
(E)-3-[1-[3-(azepan-1-yl)-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H34N2O4/c1-33-27-14-12-21(17-28(27)34-2)26(32)13-11-22-18-30(25-10-6-5-9-24(22)25)20-23(31)19-29-15-7-3-4-8-16-29/h5-6,9-14,17-18,23,31H,3-4,7-8,15-16,19-20H2,1-2H3/b13-11+ |
InChIキー |
USVHPNWTMYAFGW-ACCUITESSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCCC4)O)OC |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCCCCC4)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCCC4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-Dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379350.png)
![3-ethyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-ylamine](/img/structure/B379352.png)
![2-(2-Pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379353.png)
![8,9-Diphenyl-2-(2-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379354.png)
![12,12,14,14-tetramethyl-4-pyridin-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B379355.png)
![N,N-dimethyl-N-[4-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379358.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B379360.png)
![N-[2-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B379362.png)





